molecular formula C15H14Cl3N3O2S B3013368 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene CAS No. 898063-76-8

2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Cat. No.: B3013368
CAS No.: 898063-76-8
M. Wt: 406.71
InChI Key: NEFRSIVZJIGIQF-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene: is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound is characterized by the presence of three chlorine atoms, a pyridyl group, and a piperazinyl sulfonyl group attached to a benzene ring. Its molecular formula is C15H12Cl3N3O2S, and it is commonly used in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene typically involves multiple steps, including the introduction of the pyridyl and piperazinyl groups onto the benzene ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trichloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research.

Properties

IUPAC Name

1-pyridin-2-yl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3N3O2S/c16-11-9-13(18)14(10-12(11)17)24(22,23)21-7-5-20(6-8-21)15-3-1-2-4-19-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFRSIVZJIGIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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